

Technical Support Center: CP-640186 Hydrochloride In Vivo Bioavailability

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549 Get Quote

Welcome to the technical support center for **CP-640186 hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

Issue: Low or inconsistent oral bioavailability in animal models.

Possible Cause 1: Poor Solubility and Dissolution Rate

CP-640186 hydrochloride is known to have limited aqueous solubility, which can hinder its dissolution in the gastrointestinal tract and subsequent absorption.

Suggested Solutions:

- Formulation Optimization: The choice of vehicle is critical for ensuring complete dissolution and maintaining the drug in solution in vivo. A common formulation consists of a mixture of solvents and surfactants.
 - Protocol: A frequently used vehicle for in vivo studies with CP-640186 is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is



recommended to prepare this formulation fresh for each experiment. Solutions of **CP-640186 hydrochloride** may be unstable and should be prepared fresh.[2]

- Particle Size Reduction: While specific studies on CP-640186 are not available, reducing the
 particle size of a compound can increase its surface area and dissolution rate. Techniques
 like micronization or nanomilling could be explored.
- Amorphous Solid Dispersions: For compounds with low solubility, creating an amorphous solid dispersion with a polymer can improve dissolution and absorption.

Possible Cause 2: First-Pass Metabolism

CP-640186 is an analog of CP-610431 with improved metabolic stability.[3] However, first-pass metabolism in the liver and intestine can still reduce the amount of active drug reaching systemic circulation.

Suggested Solutions:

 Co-administration with Metabolic Inhibitors: While not specifically studied for CP-640186, coadministration with inhibitors of relevant cytochrome P450 enzymes could potentially increase bioavailability. This approach requires careful investigation to identify the specific metabolic pathways.

Possible Cause 3: P-glycoprotein (P-gp) Efflux

Many xenobiotics are substrates for efflux transporters like P-glycoprotein in the intestinal epithelium, which can pump the compound back into the intestinal lumen, reducing net absorption.

Suggested Solutions:

 Co-administration with P-gp Inhibitors: Investigating the impact of P-gp inhibitors on the bioavailability of CP-640186 could clarify the role of efflux in its absorption.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of CP-640186?



A1: The oral bioavailability of CP-640186 has been reported to be approximately 39% in male Sprague-Dawley rats and 50% in ob/ob mice.[4][5]

Q2: What is the solubility of **CP-640186 hydrochloride**?

A2: The solubility of CP-640186 has been reported in various solvents. The following table summarizes the available data.

Solvent	Solubility	Reference
DMSO	45 mg/mL	[1]
Ethanol	Soluble	[1]
PBS (pH 7.2)	10 mg/mL	[6][7]
DMF	30 mg/mL	[6][7]

Q3: Are there any established in vivo formulation protocols for CP-640186 hydrochloride?

A3: Yes, a commonly used formulation for in vivo oral administration is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is recommended to dissolve the compound with sonication if necessary and to prepare the solution fresh on the day of the experiment.[1][2]

Q4: What is the mechanism of action of CP-640186?

A4: CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA carboxylase (ACC), with IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively.[4][5][8] ACC is a key enzyme in the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism.[8] By inhibiting ACC, CP-640186 reduces fatty acid synthesis and stimulates fatty acid oxidation.[3]

Q5: What are the reported pharmacokinetic parameters for CP-640186?

A5: Pharmacokinetic data for CP-640186 has been determined in rats and mice. The table below provides a summary.



Parameter	Male Sprague- Dawley Rats	ob/ob Mice	Reference
Dose	10 mg/kg (oral)	10 mg/kg (oral)	[5]
Bioavailability	39%	50%	[5]
Tmax	1.0 h	0.25 h	[5]
Cmax	345 ng/mL	2177 ng/mL	[5]
AUC0-∞	960 ng⋅h/mL	3068 ng⋅h/mL	[5]
Plasma Half-life	1.5 h	1.1 h	[5]

Experimental Protocols

Protocol 1: Preparation of CP-640186 Hydrochloride Formulation for Oral Gavage

Materials:

- CP-640186 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:



- Weigh the required amount of CP-640186 hydrochloride and place it in a sterile microcentrifuge tube.
- Add DMSO to the tube to constitute 10% of the final volume.
- Vortex and sonicate the mixture until the compound is completely dissolved.
- Add PEG300 to the tube to constitute 40% of the final volume and vortex to mix thoroughly.
- Add Tween-80 to the tube to constitute 5% of the final volume and vortex until the solution is homogeneous.
- Add saline to the tube to bring the final volume to 100% and vortex thoroughly.
- Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further sonication may be applied.
- This formulation should be prepared fresh before each experiment.

Protocol 2: In Vivo Bioavailability Study in Rodents

Animals:

- Male Sprague-Dawley rats or other appropriate rodent model.
- Animals should be fasted overnight prior to dosing.

Procedure:

- Administer the prepared CP-640186 hydrochloride formulation to the animals via oral gavage at the desired dose.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via an appropriate method (e.g., tail vein or saphenous vein).
- Process the blood samples to obtain plasma and store them at -80°C until analysis.

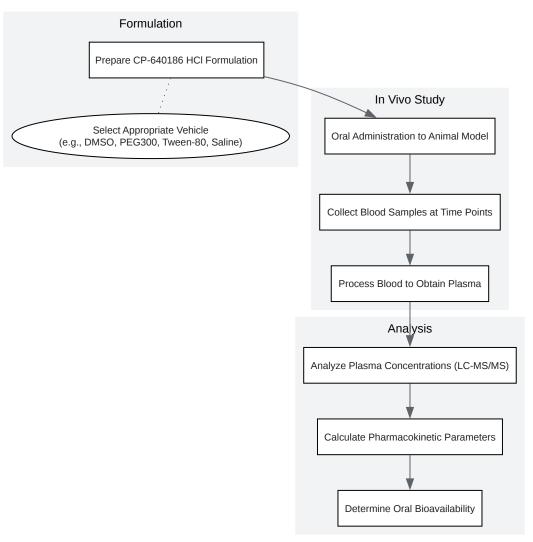


- For determination of absolute bioavailability, a separate group of animals should receive an intravenous administration of **CP-640186 hydrochloride** dissolved in a suitable vehicle.
- Analyze the plasma concentrations of CP-640186 using a validated analytical method, such as LC-MS/MS.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
- Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations



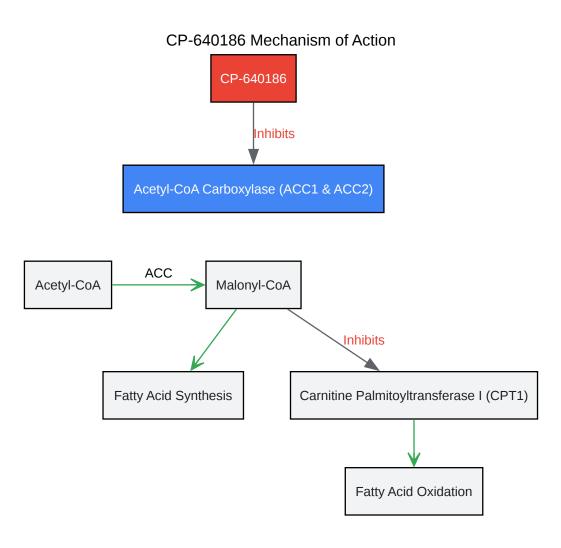
General Workflow for Assessing Oral Bioavailability



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Caption: A general experimental workflow for determining the oral bioavailability of a compound.



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Caption: Signaling pathway showing the inhibitory action of CP-640186 on fatty acid metabolism.

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